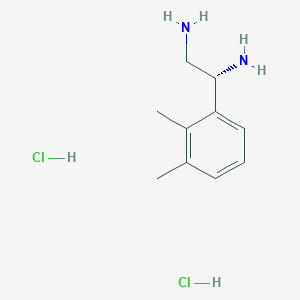

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2hcl

Description

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound featuring a stereospecific (1R) configuration, with a 2,3-dimethylphenyl substituent at the ethane backbone. The hydrochloride salt enhances its solubility and stability for applications in catalysis, medicinal chemistry, and materials science. Its structure combines a rigid aromatic moiety with a flexible ethane-1,2-diamine linker, enabling diverse interactions in coordination chemistry and biological systems .

Properties

Molecular Formula |

C10H18Cl2N2 |

|---|---|

Molecular Weight |

237.17 g/mol |

IUPAC Name |

(1R)-1-(2,3-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-9(8(7)2)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1 |

InChI Key |

MPSRLUZFHTVYIW-XRIOVQLTSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](CN)N)C.Cl.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CN)N)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves multi-step organic reactions starting from substituted benzaldehydes or related aromatic precursors. The key steps generally include:

Step 1: Formation of the corresponding chiral amino alcohol or imine intermediate

The 2,3-dimethylphenyl moiety is introduced via substitution or condensation reactions with appropriate chiral auxiliaries or catalysts to induce stereoselectivity.Step 2: Reductive amination or amination

Conversion of the intermediate to the diamine involves reductive amination using reagents such as sodium borohydride or catalytic hydrogenation under controlled conditions to preserve chirality.Step 3: Salt formation

The free diamine is treated with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and purity.

Catalytic Asymmetric Synthesis

Recent advances in transition-metal catalysis have enabled more efficient and enantioselective syntheses of chiral diamines:

Rhodium- and Iridium-catalyzed hydroamination

Using chiral ligands such as Josiphos or DTBM–Segphos, hydroamination of alkenes with anilines can produce chiral diamines with high enantioselectivity (up to 99% ee). These methods involve oxidative addition, hydrometalation, and reductive elimination steps that preserve stereochemistry and provide excellent yields.Copper-catalyzed asymmetric amination

Copper hydride species combined with chiral phosphine ligands facilitate enantioselective addition of amines to vinyl arenes, generating chiral diamines efficiently with high diastereoselectivity and enantiomeric excess.

Specific Synthetic Example for (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl

Though direct literature on this exact enantiomer is limited, the synthesis closely parallels that of the (1S) enantiomer, which involves:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chiral amination of 2,3-dimethylbenzaldehyde | Chiral catalyst (e.g., Rh/Josiphos), amine source, solvent (ethanol/methanol), controlled temperature | Formation of chiral amino alcohol or imine intermediate |

| 2 | Reductive amination | NaBH4 or catalytic hydrogenation, mild conditions | Conversion to chiral diamine intermediate |

| 3 | Salt formation | Treatment with HCl in ethanol or methanol | Formation of dihydrochloride salt, crystallization |

This approach ensures stereochemical control, with the chiral catalyst directing the formation of the (1R) enantiomer.

Reaction Conditions and Optimization

- Temperature: Typically maintained between 0°C to room temperature during sensitive steps to avoid racemization.

- Solvents: Ethanol or methanol are common due to their ability to dissolve both organic and inorganic reagents and facilitate salt formation.

- pH Control: Acid-base balance is critical during salt formation to ensure complete protonation of amine groups without decomposition.

Analytical Characterization and Purity Assessment

- NMR Spectroscopy: Confirms structural integrity and stereochemistry.

- Mass Spectrometry: Validates molecular weight and purity.

- Chiral HPLC: Determines enantiomeric excess.

- Melting Point and Solubility Tests: Confirm salt formation and stability.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|

| Traditional multi-step synthesis | 2,3-Dimethylbenzaldehyde, NaBH4, HCl | Established, scalable | Moderate stereoselectivity control |

| Rhodium-catalyzed hydroamination | Rh/Josiphos catalyst, amines, H2 | High enantioselectivity (up to 99% ee) | Catalyst cost, sensitivity |

| Copper-catalyzed amination | Cu(OAc)2, chiral phosphine ligands | Excellent diastereoselectivity | Requires ligand optimization |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products

The major products formed from these reactions include imines, secondary amines, and halogenated derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:

Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties which can influence drug efficacy and safety.

Industry: It is used in the production of polymers and other materials where chiral properties are essential.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the inhibition of specific enzymes or the activation of certain pathways, depending on the context of its use. The chiral nature of the compound allows it to interact selectively with other chiral molecules, enhancing its specificity and effectiveness .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Comparisons :

Analysis :

Diamine Linker Modifications

Ethane-1,2-diamine vs. Propane-1,3-diamine :

- Ethane-1,2-diamine (e.g., target compound): Shorter linker reduces conformational flexibility, favoring specific coordination geometries in metal complexes. Lower cytotoxicity compared to propane-1,3-diamine analogs but may exhibit reduced antimycobacterial activity (MIC values ~2–8 μg/mL) .

- Propane-1,3-diamine : Longer linker increases flexibility and interaction range but correlates with higher cytotoxicity (e.g., IC₅₀ ~10 μM in HEK293 cells) .

Stereochemical Variations

- (1R,2R) Configuration (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine): Widely used in asymmetric catalysis due to rigid chiral centers. Exhibits superior enantioselectivity in Ni-catalyzed cross-couplings compared to mono-substituted analogs .

- (1R) Configuration (target compound): Single chiral center simplifies synthesis but may limit stereochemical diversity in ligand design .

Key Physicochemical Parameters

| Property | (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl | (1R,2R)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diamine |

|---|---|---|

| Molecular Weight | 288.01 g/mol | 296.40 g/mol |

| Melting Point | >250°C (decomposes) | 180–182°C |

| Solubility in Water | High (due to HCl salt) | Low (neutral diamine) |

| ClogP | 2.3 | 3.1 |

Notes: The hydrochloride salt form significantly improves water solubility, critical for pharmacological formulations .

Antimycobacterial Activity

Catalytic Performance

- Nickel Complexes: (1R,2R)-diphenyl derivatives achieve >90% enantiomeric excess (ee) in asymmetric cross-couplings, outperforming mono-substituted variants (50–70% ee) .

- Zinc Coordination : Ethane-1,2-diamine ligands form distorted geometries (τ = 0.42), enabling unique reactivity in cyclopropanation reactions .

Biological Activity

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chemical compound that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H18Cl2N2

- Molecular Weight : 237.17 g/mol

- CAS Number : 1381928-84-2

The compound consists of an ethane backbone with two amine groups and a phenyl ring substituted with two methyl groups at the 2 and 3 positions. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Biological Activity

Research indicates that (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that compounds with similar structures can inhibit neuronal apoptosis and reduce oxidative stress, suggesting potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Anticancer Properties : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted, potentially through the modulation of apoptotic pathways .

- Anti-inflammatory Activity : Some research indicates that related compounds can modulate inflammatory responses, which may be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory disorders .

The exact mechanisms through which (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Apoptotic Pathways : Similar compounds have been shown to activate pro-survival pathways while inhibiting pro-apoptotic signals.

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly those involved in mood regulation and cognitive function.

- Antioxidant Activity : Its structural features suggest potential antioxidant properties that could mitigate oxidative damage in cells.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved behavioral outcomes compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl resulted in increased apoptosis rates. The compound was found to upregulate Bax expression and promote cytochrome c release from mitochondria, leading to caspase activation.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.